N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O6S/c1-25-11-3-2-4-12-13(11)16-15(26-12)17-14(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h2-7H,1H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAGZYLUMCIECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using carbon dioxide (CO2) as a raw material, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity
- Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide has been evaluated for its efficacy against various bacterial strains. Its mechanism of action often involves the inhibition of bacterial peptide deformylase (PDF), a critical enzyme in bacterial protein synthesis. This inhibition can lead to the disruption of bacterial growth and biofilm formation, making it a candidate for treating infections caused by resistant strains such as Staphylococcus aureus .
-
Anticancer Potential
- Compounds containing benzothiazole moieties have shown promise in cancer therapy. The structure of this compound suggests potential interactions with cellular targets involved in cancer proliferation and survival pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further research is necessary to establish the specific mechanisms and efficacy of this compound in various cancer models.
-
Anti-inflammatory Properties
- Inflammation plays a crucial role in the progression of many diseases, including cancer and chronic infections. Compounds derived from benzothiazole have been reported to possess anti-inflammatory properties. This compound may exhibit similar effects by modulating inflammatory pathways and cytokine production .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Ahmad et al., 2014 | Antibacterial Activity | Demonstrated that benzothiazole derivatives inhibit Staphylococcus aureus effectively. |
| Badshah and Naeem, 2016 | Anticancer Activity | Explored the anticancer potential of benzothiazole derivatives, suggesting mechanisms involving apoptosis induction. |
| Molteni et al., 2004 | Biofilm Inhibition | Showed that certain benzothiazole compounds could inhibit biofilm formation on medical devices. |
Mechanism of Action
The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, interfering with the normal function of enzymes involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents (e.g., bromophenyl, thiadiazole sulfamoyl) may hinder molecular packing, affecting crystallinity and solubility .
Physicochemical Properties
Comparative data on melting points, yields, and molecular weights highlight substituent effects:
Key Observations :
Key Observations :
Biological Activity
N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure is characterized by a benzothiazole moiety substituted with methoxy and dinitro groups. The chemical formula is with a molecular weight of approximately 288.26 g/mol. Its structural complexity allows for diverse interactions within biological systems.
Antitumor Activity
Research has demonstrated that benzothiazole derivatives exhibit significant antitumor activity. For instance, a study highlighted that compounds similar to this compound showed promising results against various cancer cell lines.
Case Study: Cell Line Testing
In vitro studies using human lung cancer cell lines A549, HCC827, and NCI-H358 revealed the following IC50 values for related compounds:
| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |
|---|---|---|---|
| Compound 1 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 2 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These results indicate that compounds related to this compound exhibit significant cytotoxicity against these cancer cell lines, suggesting potential for development as antitumor agents .
Antimicrobial Activity
Benzothiazole derivatives have also shown notable antimicrobial properties. In a study evaluating various derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited effective inhibition of Staphylococcus aureus and Escherichia coli.
Testing Methodology
The antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 30 μg/mL |
These findings suggest that the compound may be a candidate for further investigation in the development of new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, the compound has shown potential anti-inflammatory effects. Research indicates that derivatives bearing benzothiazole moieties can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
The anti-inflammatory activity is primarily attributed to the inhibition of COX-2 enzyme activity, leading to reduced prostaglandin synthesis:
| Compound | COX-2 Inhibition (%) |
|---|---|
| Compound A | 57.35% |
| Indomethacin (reference) | 50% |
This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Q & A
Q. What are the common synthetic routes for preparing N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide?
The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with a substituted benzothiazole amine. A general method includes:
- Step 1 : React 4-methoxy-1,3-benzothiazol-2-amine with 3,5-dinitrobenzoyl chloride in a polar aprotic solvent (e.g., DMSO or DMF) under reflux (18–24 hours).
- Step 2 : Purify the crude product via vacuum distillation, followed by recrystallization using ethanol/water mixtures to yield a pure solid (65–75% yield) .
- Validation : Confirm purity via HPLC or NMR spectroscopy (e.g., H and C NMR for functional group analysis) .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard:
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data .
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement. Monitor residuals (e.g., for high-quality data) .
- Visualization : Mercury software analyzes packing motifs and hydrogen-bonding interactions. For example, planar 3,5-dinitrobenzoate moieties exhibit dihedral angles <16° with adjacent rings .
Q. What preliminary biological assays are used to evaluate its activity?
- In vitro screening : Test against Mycobacterium tuberculosis (MIC values via microdilution) or Eimeria spp. (coccidiostat activity in avian models) .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How do structural modifications influence its antimycobacterial activity?
- Nitro Group Positioning : 3,5-Dinitro substitution is critical for activity; removal or positional shifts reduce potency against M. tuberculosis by >90% .
- Benzothiazole Substitutions : Methoxy at the 4-position enhances membrane permeability, while bulkier groups (e.g., bromophenyl) improve target binding but may increase cytotoxicity .
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key mycobacterial enzyme .
Q. What mechanisms underlie resistance to this compound in Mycobacterium smegmatis?
Q. Which advanced analytical methods quantify this compound in biological matrices?
Q. How are crystallographic challenges (e.g., twinning) addressed during refinement?
Q. What strategies improve the bioactivity of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
